Cas no 850568-72-8 (Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

Il composto Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate è un importante intermedio organoborato utilizzato nella sintesi organica, in particolare nelle reazioni di accoppiamento incrociato catalizzate da palladio, come la reazione di Suzuki-Miyaura. La presenza del gruppo estere _tert-butile_ conferisce stabilità e selettività durante le trasformazioni chimiche, mentre il gruppo dioxaborolano facilita la funzionalizzazione di composti aromatici. Questo reagente è apprezzato per la sua elevata purezza, buona solubilità in solventi organici comuni e reattività controllata, rendendolo ideale per applicazioni nella ricerca farmaceutica e nella chimica dei materiali. La sua struttura ben definita garantisce risultati riproducibili in sintesi avanzate.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate structure
850568-72-8 structure
Product Name:Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Numero CAS:850568-72-8
MF:C17H25BO4
MW:304.189005613327
MDL:MFCD03453055
CID:719830
PubChem ID:354333902
Update Time:2025-06-17

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • 4-(tert-Butoxycarbonyl)benzeneboronic acid pinacol ester
    • 4-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
    • Benzoic acid,4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
    • NULL
    • BM559
    • OR4118
    • 4-Boc-phenylboronic Acid Pinacol Ester
    • 2-(4-tert-Butoxycarbonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid tert-Butyl Ester
    • 4-(TERT-BUTOXYCARBONYL)PHENYLBORONIC ACID, PINACOL ESTER
    • 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester
    • 4-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester, AldrichCPR
    • GNXLDEFJAZGNCJ-UH
    • 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (ACI)
    • 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid tert-butyl ester
    • 4-(Boc-)-phenylboronic acid
    • EN300-7372455
    • SY056873
    • AKOS015950765
    • 4-(t-Butoxycarbonyl)phenylboronic acid pinacol ester
    • GNXLDEFJAZGNCJ-UHFFFAOYSA-N
    • 850568-72-8
    • MFCD03453055
    • Z1741981029
    • (4-(TERT-BUTOXYCARBONYL)PHENYL)BORONIC ACID PINACOL ESTER
    • DTXSID20402582
    • SCHEMBL900346
    • 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-Benzoic Acid 1,1-Dimethylethyl Ester
    • B5132
    • 4-Tert-butoxycarbonylphenylboronic acid pinacol ester
    • BCP11508
    • CS-W012104
    • DS-16076
    • Tert-butyl4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • MDL: MFCD03453055
    • Inchi: 1S/C17H25BO4/c1-15(2,3)20-14(19)12-8-10-13(11-9-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
    • Chiave InChI: GNXLDEFJAZGNCJ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 304.18500
  • Massa monoisotopica: 304.185
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 401
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 44.8

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.04
  • Punto di fusione: 128-132
  • Punto di ebollizione: 389.1℃ at 760 mmHg
  • Punto di infiammabilità: 189.1±23.2 °C
  • Indice di rifrazione: 1.517
  • PSA: 44.76000
  • LogP: 2.94110

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5132-5g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 97.0%(GC&T)
5g
2045.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5132-1g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 97.0%(GC&T)
1g
500.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4499-5g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 98%
5g
2078.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4499-1g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 98%
1g
526.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4499-25g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 98%
25g
8316.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YY907-5g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 97%
5g
365.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YY907-1g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 97%
1g
102.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YY907-250mg
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 97%
250mg
56CNY 2021-05-08
Frontier Specialty Chemicals
B4499-1 g
4-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
850568-72-8
1g
$ 13.00 2022-11-04
Frontier Specialty Chemicals
B4499-5 g
4-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
850568-72-8
5g
$ 48.00 2022-11-04

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  5 min, rt
1.2 Reagents: Oxygen Catalysts: (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato(2-)-κN21,κN22,κ… ;  6 h, 110 °C
Riferimento
Pd(II)-Porphyrin Complexes - the First Use as Safer and Efficient Catalysts for Miyaura Borylation
Rao, Kanusu Umamaheswara; Venkateswarlu, Katta, Synlett, 2018, 29(8), 1055-1060

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  30 min; 18 h, 80 °C
Riferimento
Ultrahigh Surface Area Zirconium MOFs and Insights into the Applicability of the BET Theory
Wang, Timothy C.; Bury, Wojciech; Gomez-Gualdron, Diego A.; Vermeulen, Nicolaas A.; Mondloch, Joseph E.; et al, Journal of the American Chemical Society, 2015, 137(10), 3585-3591

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, reflux
Riferimento
Non-Catalytic Benefits of Ni(II) Binding to an Si(111)-PNP Construct for Photoelectrochemical Hydrogen Evolution Reaction: Metal Ion Induced Flat Band Potential Modulation
Gurrentz, Joseph M. ; Rose, Michael J., Journal of the American Chemical Society, 2020, 142(12), 5657-5667

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ,  Cyclohexane ;  0.055 s, -28 °C
1.2 Solvents: Tetrahydrofuran ;  2.2 s, -28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki-Miyaura coupling without intentionally added base
Nagaki, Aiichiro; Moriwaki, Yuya; Yoshida, Jun-ichi, Chemical Communications (Cambridge, 2012, 48(91), 11211-11213

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium methoxide Solvents: 1,2-Dimethoxyethane ;  10 min, 30 °C
1.2 30 °C; 1 h, 30 °C
Riferimento
Anomalous Reactivity of Silylborane: Transition-Metal-Free Boryl Substitution of Aryl, Alkenyl, and Alkyl Halides with Silylborane/Alkoxy Base Systems
Yamamoto, Eiji; Izumi, Kiyotaka; Horita, Yuko; Ito, Hajime, Journal of the American Chemical Society, 2012, 134(49), 19997-20000

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Solvents: Toluene ,  Tetrahydrofuran ;  6 h, 80 °C
Riferimento
Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation
Lee, Yeosan; Baek, Seung-yeol; Park, Jinyoung; Kim, Seoung-Tae ; Tussupbayev, Samat ; et al, Journal of the American Chemical Society, 2017, 139(2), 976-984

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  rt; 1.5 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Effect of the functionalisation route on a Zr-MOF with an Ir-NHC complex for catalysis
Carson, Fabian; Martinez-Castro, Elisa; Marcos, Rocio; Miera, Greco Gonzalez; Jansson, Kjell; et al, Chemical Communications (Cambridge, 2015, 51(54), 10864-10867

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Tosyl chloride Solvents: Pyridine ;  15 h, rt
Riferimento
Arrangement of proteinogenic α-amino acids on a cyclic peptide comprising alternate biphenyl-cored ζ-amino acids
Tashiro, Shohei; Chiba, Masayuki; Shionoya, Mitsuhiko, Chemistry - An Asian Journal, 2017, 12(10), 1087-1094

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, reflux
Riferimento
3D-printed cartridge system for in-flow photo-oxygenation of 7-aminothienopyridinones
Rastelli, Ettore J. ; Yue, Doris; Millard, Caroline; Wipf, Peter, Tetrahedron, 2021, 79,

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  30 min, rt; 2 h, rt
Riferimento
A Metal-Organic Framework with Covalently Bound Organometallic Complexes
Oisaki, Kounosuke; Li, Qiaowei; Furukawa, Hiroyasu; Czaja, Alexander U.; Yaghi, Omar M., Journal of the American Chemical Society, 2010, 132(27), 9262-9264

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydride Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  6 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Formation of Arylboronates by a CuI-Catalyzed Coupling Reaction of Pinacolborane with Aryl Iodides at Room Temperature
Zhu, Wei; Ma, Dawei, Organic Letters, 2006, 8(2), 261-263

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: 1,4-Dioxane ;  24 h, 60 °C
Riferimento
Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation
Liu, Xiaojie; Xu, Biping; Su, Weiping, ACS Catalysis, 2022, 12(15), 8904-8910

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium methoxide Solvents: 1,2-Dimethoxyethane ;  10 min, 30 °C
1.2 1 h, 30 °C; 30 °C → 0 °C
1.3 Reagents: Tetrabutylammonium fluoride ;  3 h, 0 °C
Riferimento
Formal Nucleophilic Boryl Substitution of Organic Halides with Silylborane/Alkoxy Base System
Yamamoto, Eiji; Izumi, Kiyotaka; Horita, Yuko; Ukigai, Satoshi; Ito, Hajime, Topics in Catalysis, 2014, 57(10-13), 940-945

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Riferimento
A New Approach to Non-Coordinating Anions: Lewis Acid Enhancement of Porphyrin Metal Centers in a Zwitterionic Metal-Organic Framework
Johnson, Jacob A.; Petersen, Brenna M.; Kormos, Attila; Echeverria, Elena; Chen, Yu-Sheng; et al, Journal of the American Chemical Society, 2016, 138(32), 10293-10298

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline Solvents: Dimethyl sulfoxide ,  Toluene ;  24 h, 110 °C
1.2 Reagents: Water
Riferimento
Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions
Niu, Yi-Jie; Sui, Guo-Hui; Zheng, Hong-Xing; Shan, Xiang-Huan; Tie, Lin; et al, Journal of Organic Chemistry, 2019, 84(17), 10805-10813

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Raw materials

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Preparation Products

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:850568-72-8)Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Numero d'ordine:A841134
Stato delle scorte:in Stock
Quantità:100g/500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:52
Prezzo ($):266.0/980.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:850568-72-8)Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
A841134
Purezza:99%/99%
Quantità:100g/500g
Prezzo ($):266.0/980.0
Email